Pentylone hydrochloride

Vue d'ensemble

Description

Pentylone hydrochloride, developed in the 1960s, is a synthetic cathinone . It is categorized as a cathinone and is a metabolite of N,N-dimethylpentylone . It has been detected in products sold as bath salts .

Synthesis Analysis

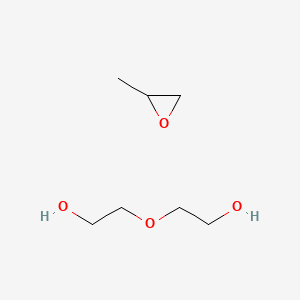

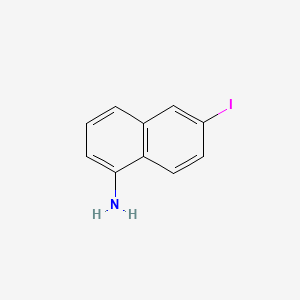

The synthesis of this compound involves the use of high-performance liquid chromatography (HPLC) for the enantioseparation of methylone and pentylone . The substances are further analyzed by conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods .Molecular Structure Analysis

The 3D structure of this compound in solution has been revealed . The chiral separation of both studied substances was achieved and the absolute configuration of the respective enantiomers was determined . The molecular formula of this compound is C13H18ClNO3 .Chemical Reactions Analysis

This compound was analyzed using conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods . The substances were further analyzed by the conventional methods of ultraviolet (UV) and infrared (IR) absorption and chiroptical methods .Physical and Chemical Properties Analysis

This compound is a white powder . The molecular weight of this compound is 271.740 Da .Applications De Recherche Scientifique

Spectroscopic Characterization : Pentylone and its analog pentedrone were characterized using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This detailed structural analysis aids in the identification of these substances in forensic investigations (Westphal et al., 2012).

Structural Analysis of Hydrochloride Hydrates : The study provided detailed structural information on the hydrochloride hydrates of Pentylone, offering insights into its chemical properties. This knowledge is crucial for understanding the drug's behavior and potential risks (Wood, Bernal, & Lalancette, 2017).

Toxicological Investigations : N-Ethyl Pentylone intoxications were studied, highlighting the drug's presence in various biological specimens and its potential for abuse. This study is significant for forensic toxicology and public health awareness (Krotulski et al., 2018).

Pharmacological and Behavioral Effects : Research on Pentylone's locomotor and reinforcing effects in rats suggests its potential for abuse, similar to other synthetic cathinones. Understanding these effects is critical for assessing public health risks and developing appropriate interventions (Javadi-Paydar et al., 2017).

Structural Similarities and Differences : A study on the structural analysis of methylone and Pentylone used various spectroscopic methods. This research is important for distinguishing these substances in forensic contexts (Spálovská et al., 2019).

Mécanisme D'action

Target of Action

Pentylone primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . By inhibiting the reuptake of these neurotransmitters, Pentylone increases their concentration in the synaptic cleft, enhancing neurotransmission. As a serotonin releasing agent, it stimulates the release of additional serotonin into the synaptic cleft .

Biochemical Pathways

The enhanced neurotransmission resulting from Pentylone’s action affects several biochemical pathways. The increased concentration of serotonin, norepinephrine, and dopamine can influence mood, cognition, reward, learning, and memory. The specific pathways and downstream effects are complex and depend on various factors, including the specific neural circuits involved .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following administration .

Result of Action

The increased neurotransmission resulting from Pentylone’s action can lead to a range of effects. These may include feelings of euphoria, increased sociability, and heightened sensory perception. It can also lead to adverse effects such as paranoia, agitation, and insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentylone. For example, factors such as the route of administration, the presence of other substances, and individual differences in metabolism can affect the drug’s effects .

Safety and Hazards

Orientations Futures

Most of the newly developed synthetic cathinones, including Pentylone hydrochloride, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Analyse Biochimique

Biochemical Properties

Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it increases the levels of these neurotransmitters in the synaptic cleft by inhibiting their reuptake into presynaptic neurons and promoting their release. The compound interacts with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These interactions lead to increased neurotransmitter levels, resulting in enhanced mood, alertness, and energy .

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways, particularly those involving serotonin, norepinephrine, and dopamine. The increased levels of these neurotransmitters can alter gene expression and cellular metabolism, leading to changes in cell function. For example, elevated serotonin levels can impact mood regulation, while increased dopamine levels can enhance reward and motivation pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to monoamine transporters and inhibiting their function. This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to their accumulation in the synaptic cleft. Additionally, this compound acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and neurotransmitter depletion. Long-term studies have shown that high doses of this compound can lead to neurotoxicity, characterized by damage to serotonergic and dopaminergic neurons . These effects are more pronounced with repeated administration, highlighting the importance of monitoring dosage and exposure duration in experimental settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Low to moderate doses can induce locomotor stimulation, increased alertness, and enhanced mood. Higher doses can lead to adverse effects such as hyperthermia, agitation, and neurotoxicity . Studies have shown that doses above 10 mg/kg can cause significant neurotoxic effects, including neuronal damage and behavioral abnormalities . These findings underscore the importance of careful dosage control in preclinical studies.

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative and reductive pathways. The compound undergoes demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate before being excreted in the urine . The metabolic pathways of this compound involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its psychoactive effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various receptors and transporters. The distribution of this compound is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons. Its activity is influenced by its ability to interact with monoamine transporters and promote neurotransmitter release. The compound’s localization within synaptic vesicles allows it to modulate synaptic transmission and enhance neurotransmitter levels . Additionally, post-translational modifications such as phosphorylation can affect the targeting and function of this compound within cells .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFFVTZHXLDTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858010 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-01-8 | |

| Record name | Pentylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17763-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25D1I5MV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

![1H-1,2,4-Triazolo[4,3:1,5]pyrazolo[3,4-c]pyridazine (9CI)](/img/no-structure.png)

![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)